2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide
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Overview
Description
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is an organic compound that features a pyrrole ring, a benzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly at the para position relative to the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: Used as a probe to study the binding interactions with proteins and nucleic acids.
Industrial Applications: Employed in the synthesis of more complex organic molecules used in pharmaceuticals.
Mechanism of Action
The mechanism by which 2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide exerts its effects involves binding to specific molecular targets such as enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. For example, it may inhibit the enzyme topoisomerase, which is crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-[4-(1H-imidazol-1-yl)benzyl]acetamide: Similar structure but contains an imidazole ring instead of a pyrrole ring.
2-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide: Contains a pyrazole ring, offering different biological activities.
Uniqueness
2-phenyl-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide is unique due to its specific combination of a pyrrole ring and a benzyl group, which provides distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Properties
Molecular Formula |
C19H18N2O |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-phenyl-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H18N2O/c22-19(14-16-6-2-1-3-7-16)20-15-17-8-10-18(11-9-17)21-12-4-5-13-21/h1-13H,14-15H2,(H,20,22) |
InChI Key |
DPMVOLXFUXSYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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